6-(2-Bromoacetyl)nicotinonitrile
Description
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-(2-bromoacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5BrN2O/c9-3-8(12)7-2-1-6(4-10)5-11-7/h1-2,5H,3H2 |
InChI Key |
HFOHOCBHHSSGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Structural and Electronic Differences
The bromoacetyl group in 6-(2-Bromoacetyl)nicotinonitrile imparts distinct electronic and steric properties compared to other substituents in similar compounds:
Key Insight: The bromoacetyl group in this compound is more reactive toward nucleophiles (e.g., amines, thiols) than chloro or trifluoromethyl substituents, enabling its use in constructing complex pharmacophores .
Antibacterial and Anticancer Activity
- 6-(Chlorothiophenyl)nicotinonitriles (): Exhibit moderate antibacterial activity (MIC: 8–32 µg/mL) against E. coli and S. aureus, with IC₅₀ values of 12–25 µM against MCF7 breast cancer cells .
- Derivatives like 2-amino-4-(3-bromophenyl)-6-(4-hydroxyphenyl)nicotinonitrile () exhibit IC₅₀ values <10 µM in cytotoxicity assays .
Molluscicidal and Corrosion Inhibition
- Methoxyphenyl-substituted nicotinonitriles (): Effective against M. cartusiana snails (LD₅₀: 40–60 ppm) due to lipophilic substituents enhancing membrane penetration .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for preparing 6-(2-bromoacetyl)nicotinonitrile derivatives, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:
- Knoevenagel condensation : Reacting aldehyde derivatives with malononitrile in ethanol under reflux (70–80°C) using piperidine as a catalyst achieves yields of 68–88% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for bromoacetyl substitution, while ethanol is preferred for recrystallization to isolate pure products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes byproducts. Monitor purity via TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Q. What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- First aid :
- Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
Q. How do substituents on the pyridine ring affect the bioactivity of this compound derivatives?
- Antimicrobial activity :
- Enzyme inhibition :
Q. How can contradictory NMR data from different synthetic routes be reconciled?
- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.2–0.5 ppm. For example, -NH₂ protons appear at δ 6.28 ppm in DMSO but δ 5.8–6.0 ppm in CDCl₃ .
- Tautomerism : Keto-enol equilibria in bromoacetyl derivatives cause peak splitting. Use 2D NMR (COSY, HSQC) to assign tautomeric forms .
- Impurity interference : Byproducts (e.g., unreacted malononitrile) may overlap signals. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. What methodologies optimize reaction yields for sterically hindered derivatives?
- Catalyst screening : Pd(OAc)₂/Xantphos improves coupling reactions for bulky aryl groups (yield: 40% → 72%) .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (150°C, 300 W) for nitro-substituted derivatives .
- Low-temperature crystallization : Gradual cooling (-20°C) minimizes kinetic byproducts in ethoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
